N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Catalog No.
S1794941
CAS No.
108321-20-6
M.F
C34H54N4O6
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS Number

108321-20-6

Product Name

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

IUPAC Name

dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate

Molecular Formula

C34H54N4O6

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2

Peptide Synthesis

  • Building Block

    N-Cbz-Ala-Pro-Leu serves as a protected tripeptide building block for solid-phase peptide synthesis (SPPS) []. The N-terminal (N-terminus) is protected by a carbobenzyloxy (Cbz) group, designated as "N-Cbz" in the name, while the C-terminus (C-terminus) is linked to a dicyclohexylammonium cation, making it a salt. This combination allows for the controlled addition of the tripeptide unit to a growing peptide chain during SPPS [].

  • Chain Termination

    The dicyclohexylammonium cation also facilitates chain termination in SPPS. Once the desired peptide sequence is built, the tripeptide can be cleaved from the resin with a specific reagent that cleaves the bond between the peptide and the dicyclohexylammonium group, effectively stopping further chain elongation [].

Peptide Structure and Function Studies

  • Model Peptide

    Due to its defined sequence (alanine-proline-leucine), N-Cbz-Ala-Pro-Leu can be used as a model peptide to study protein folding, conformational changes, and interactions with other molecules []. The presence of a proline residue introduces a bend in the peptide backbone, making it a valuable tool for investigating the conformational flexibility of peptides.

  • Enzyme Substrates

    By modifying the C-terminus or attaching functional groups, N-Cbz-Ala-Pro-Leu derivatives can be designed to act as substrates for specific enzymes. Studying the interaction of these modified peptides with enzymes helps researchers understand enzyme activity and develop new drugs [].

  • Hydrolysis: The peptide bonds within the compound can be hydrolyzed under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions, resulting in the release of individual amino acids or shorter peptide fragments.
  • Deprotection: The carboxybenzyl protecting group can be removed through hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding the free peptide .
  • Coupling Reactions: This compound can participate in further peptide coupling reactions, allowing for the extension of the peptide chain using coupling agents such as dicyclohexylcarbodiimide.

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt exhibits biological activity primarily through its role in enzyme-substrate interactions and protein folding studies. The compound serves as a model substrate for investigating the mechanisms of proteases and peptidases, which are enzymes that catalyze the cleavage of peptide bonds. Its structural attributes make it a valuable tool in studying the dynamics of protein synthesis and degradation .

The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically employs solid-phase peptide synthesis (SPPS). The process involves several key steps:

  • Attachment of Alanine: The first amino acid (alanine) is attached to a solid resin.
  • Sequential Addition: Proline and leucine are added sequentially through coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide or other coupling agents.
  • Protection: The Cbz group protects the N-terminus during synthesis to prevent premature reactions.
  • Formation of Dicyclohexylammonium Salt: The final step involves forming the dicyclohexylammonium salt by reacting the synthesized peptide with dicyclohexylamine .

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has several applications in scientific research:

  • Peptide Synthesis: It acts as a building block for synthesizing longer peptides and proteins.
  • Biological Studies: The compound is used to study enzyme-substrate interactions and protein folding mechanisms.
  • Medicinal Research: It is investigated for potential applications in drug development and pharmacokinetics, serving as a model compound for evaluating peptide-based therapeutics .

Research involving N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt often focuses on its interactions with various enzymes. For instance, studies assess how this compound behaves as a substrate for specific peptidases, providing insights into enzyme specificity and catalytic mechanisms. These interaction studies are crucial for understanding the biochemical pathways that involve this tripeptide and similar compounds .

Several compounds share structural similarities with N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt. Here are some notable examples:

Compound NameCompositionKey Differences
N-Cbz-Ala-Pro-GlyAlanine, Proline, GlycineGlycine replaces leucine
N-Cbz-Pro-Leu-GlyProline, Leucine, GlycineDifferent sequence of amino acids
N-Cbz-Ala-Pro-ValAlanine, Proline, ValineValine replaces leucine

Uniqueness

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt is unique due to its specific sequence of amino acids combined with the Cbz protecting group. This particular combination offers enhanced stability and reactivity compared to other similar compounds, making it especially valuable in peptide synthesis and biological research .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

614.40433546 g/mol

Monoisotopic Mass

614.40433546 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-04-14

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